molecular formula C19H30N2O2 B2773681 1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol CAS No. 946202-55-7

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol

Cat. No.: B2773681
CAS No.: 946202-55-7
M. Wt: 318.461
InChI Key: BOPJTFBPRZJEGE-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a propanol moiety linked through an ether bond to a methylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The final step involves the reaction of the benzylpiperazine with 3-chloro-2-propanol and 2-methylbut-3-en-2-ol under basic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperazin-1-yl)-2-propanol: Lacks the ether linkage and methylbutenyl group.

    1-(4-Benzylpiperazin-1-yl)-3-propanol: Similar structure but without the ether linkage.

    1-(4-Benzylpiperazin-1-yl)-3-((2-methylprop-2-en-2-yl)oxy)propan-2-ol: Similar but with a different alkyl group.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-19(2,3)23-16-18(22)15-21-12-10-20(11-13-21)14-17-8-6-5-7-9-17/h4-9,18,22H,1,10-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPJTFBPRZJEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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